molecular formula C12H15NO4 B8309609 (R)-Isopropoxycarbonylamino-phenyl-acetic acid

(R)-Isopropoxycarbonylamino-phenyl-acetic acid

Cat. No.: B8309609
M. Wt: 237.25 g/mol
InChI Key: CUSUMDVSPPALSO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Isopropoxycarbonylamino-phenyl-acetic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2R)-2-phenyl-2-(propan-2-yloxycarbonylamino)acetic acid

InChI

InChI=1S/C12H15NO4/c1-8(2)17-12(16)13-10(11(14)15)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1

InChI Key

CUSUMDVSPPALSO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amino-phenyl-acetic acid (0.505 g, 2.44 mmol) was dissolved in THF (7 mL) and cooled to 0° C. in an external ice/brine bath. Aqueous sodium hydroxide (12.5M, 0.47 mL, 5.856 mmol) and isopropyl chloroformate (0.23 mL, 2.948 mmol) were added at 0° C. Upon completion of the addition, the solution was removed from the ice bath and allowed to warm to room temperature, and stirred. After 18 hours, the crude reaction mixture was adjusted to pH 1 with 1N HCl and extracted twice with diethyl ether. The combined organic layers were washed with brine, dried with magnesium sulfate and concentrated to give Isopropoxycarbonylamino-phenyl-acetic acid as an off-white solid. LCMS-ESI+: calc'd for C12H15NO4: 237.10 (M+); Found: 238.05 (M+H+).
Quantity
0.505 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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